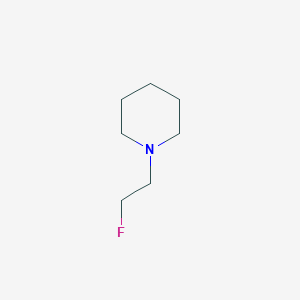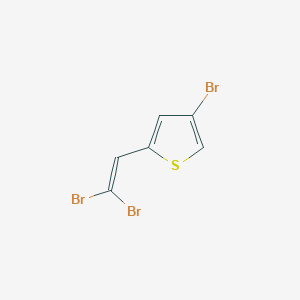
4-Bromo-2-(2,2-dibromoethenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2,2-dibromoethenyl)thiophene is a chemical compound with the molecular formula C6H3Br3S and a molecular weight of 346.87 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a dibromoethenyl group. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(2,2-dibromoethenyl)thiophene involves several steps and specific reaction conditionsThe reaction typically requires the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective substitution of the desired positions on the thiophene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-(2,2-dibromoethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms or the reduction of the dibromoethenyl group.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2,2-dibromoethenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2,2-dibromoethenyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(2,2-dibromoethenyl)thiophene can be compared with other thiophene derivatives, such as:
- 2-Bromo-5-(2,2-dibromoethenyl)thiophene
- 3-Bromo-4-(2,2-dibromoethenyl)thiophene
- 2,5-Dibromo-3-(2,2-dibromoethenyl)thiophene
These compounds share similar structural features but differ in the position and number of bromine atoms on the thiophene ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H3Br3S |
|---|---|
Molekulargewicht |
346.87 g/mol |
IUPAC-Name |
4-bromo-2-(2,2-dibromoethenyl)thiophene |
InChI |
InChI=1S/C6H3Br3S/c7-4-1-5(10-3-4)2-6(8)9/h1-3H |
InChI-Schlüssel |
SKEJAYFILBSZBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


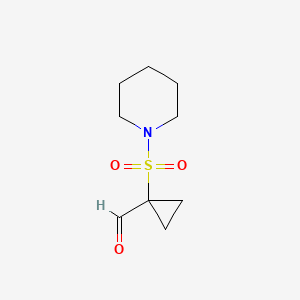
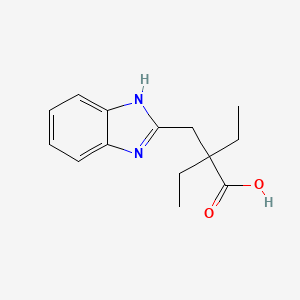
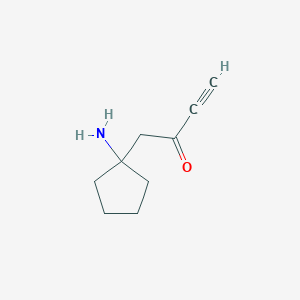
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
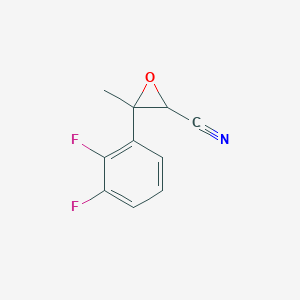
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
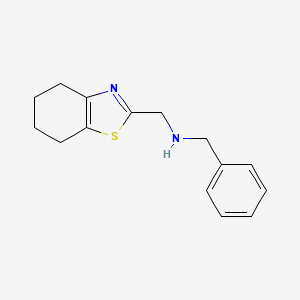
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
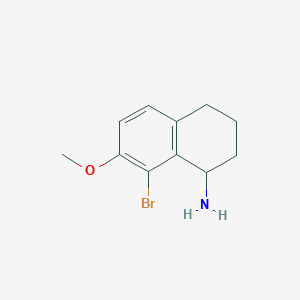

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
